N-(cyclopropylmethyl)pyrimidin-2-amine

Catalog No.
S1782210
CAS No.
151390-01-1
M.F
C8H11N3
M. Wt
149.197
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyclopropylmethyl)pyrimidin-2-amine

CAS Number

151390-01-1

Product Name

N-(cyclopropylmethyl)pyrimidin-2-amine

IUPAC Name

N-(cyclopropylmethyl)pyrimidin-2-amine

Molecular Formula

C8H11N3

Molecular Weight

149.197

InChI

InChI=1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11)

InChI Key

JKAPMYTVHIFXIG-UHFFFAOYSA-N

SMILES

C1CC1CNC2=NC=CC=N2

Synonyms

2-Pyrimidinamine, N-(cyclopropylmethyl)- (9CI)
  • Chemical Building Block

    The presence of the pyrimidine ring suggests N-(cyclopropylmethyl)pyrimidin-2-amine could be a valuable building block for synthesizing more complex molecules with potential biological activity. Pyrimidines are a core structure found in DNA and RNA, and modifications can lead to compounds with interesting properties for medicinal chemistry research .

  • Analogue Development

    N-(cyclopropylmethyl)pyrimidin-2-amine might be an analogue of other known bioactive molecules. By studying its properties and comparing them to existing drugs, researchers could gain insights into potential applications.

N-(cyclopropylmethyl)pyrimidin-2-amine is a chemical compound characterized by its pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound features a cyclopropylmethyl group attached to the nitrogen atom at position 2 of the pyrimidine ring. Its molecular formula is C9H11N3C_9H_{11}N_3, and it has a molecular weight of approximately 163.20 g/mol. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical of amines and heterocycles. Some notable reactions include:

  • N-alkylation: The amine can undergo alkylation reactions to form more complex derivatives.
  • Acylation: Reaction with acyl chlorides can yield amides, enhancing its pharmacological properties.
  • Cyclization: Under specific conditions, it may participate in cyclization reactions to form bicyclic compounds.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity.

Research indicates that compounds similar to N-(cyclopropylmethyl)pyrimidin-2-amine exhibit significant biological activities, particularly as inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS). Inhibitors of nNOS are promising for treating neurodegenerative disorders due to their ability to modulate nitric oxide levels in the brain . The unique structure of N-(cyclopropylmethyl)pyrimidin-2-amine may allow it to engage in specific interactions with biological targets, potentially leading to selective inhibition.

Several synthesis methods have been reported for preparing N-(cyclopropylmethyl)pyrimidin-2-amine:

  • Direct Amination: Starting from a suitable pyrimidine precursor, cyclopropylmethyl amine can be introduced through direct amination using reagents like sodium hydride or potassium carbonate.
  • Boc Protection and Deprotection: The synthesis may involve protecting groups such as Boc (tert-butyloxycarbonyl) during the reaction sequence, followed by deprotection to yield the final product.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making the synthesis more efficient.

These methods highlight the versatility and adaptability of synthetic strategies for this compound.

N-(cyclopropylmethyl)pyrimidin-2-amine has potential applications in:

  • Pharmaceutical Development: As a scaffold for developing new drugs targeting neurological disorders.
  • Chemical Probes: For studying enzyme activity and pathways related to nitric oxide signaling.

Its unique structure could also lead to novel therapeutic agents with improved efficacy and selectivity.

Studies on interaction profiles indicate that N-(cyclopropylmethyl)pyrimidin-2-amine can form hydrogen bonds and other non-covalent interactions with target proteins, which is essential for its function as an inhibitor. The structural features allow it to engage effectively with active sites of enzymes like nNOS, providing insights into its mechanism of action .

Several compounds share structural similarities with N-(cyclopropylmethyl)pyrimidin-2-amine. A comparison highlights its unique attributes:

Compound NameStructure FeaturesBiological Activity
N-(cyclobutylmethyl)pyrimidin-2-amineCyclobutyl group instead of cyclopropylPotentially similar but less studied
N-(propyl)methylpyrimidin-2-aminePropyl group at position 1Broader activity spectrum
N-(isopropyl)methylpyrimidin-2-amineIsopropyl group at position 1Enhanced lipophilicity

N-(cyclopropylmethyl)pyrimidin-2-amine stands out due to its specific cyclopropyl group, which may confer distinct pharmacokinetic properties compared to other analogs.

The synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine has been achieved through several classical methodologies, each offering distinct advantages and limitations. The most commonly employed approaches include direct amination, guanidine condensation, and metal-catalyzed cross-coupling reactions.

Direct Amination Approach

Direct amination represents one of the most straightforward synthetic routes to N-(cyclopropylmethyl)pyrimidin-2-amine. This method involves the nucleophilic substitution of 2-chloropyrimidine with cyclopropylmethylamine in the presence of a base . The reaction typically proceeds under mild conditions using potassium carbonate or sodium hydride as the base, with yields ranging from 38% to 85%. The reaction mechanism involves the formation of a Meisenheimer complex intermediate, followed by elimination of the chloride leaving group [2].

Guanidine Condensation Method

The guanidine condensation approach has emerged as a highly efficient method for constructing pyrimidin-2-amine scaffolds. This strategy involves the condensation of enaminone derivatives with guanidine hydrochloride under basic conditions [3]. The reaction typically requires heating in ethanol at reflux temperatures for 5-8 hours, yielding products in the range of 73-90% [4]. The mechanism proceeds through initial nucleophilic attack of guanidine on the carbonyl carbon, followed by cyclization and elimination of water to form the desired pyrimidine ring [5].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has proven particularly valuable for introducing the cyclopropylmethyl group onto pyrimidin-2-amine substrates. This palladium-catalyzed cross-coupling reaction employs dichlorobis(triphenylphosphine)palladium(II) as the catalyst in combination with xantphos ligand and sodium tert-butoxide as base [4] [6]. The reaction proceeds under nitrogen atmosphere in refluxing toluene, providing yields ranging from 27% to 82%. The versatility of this method allows for the introduction of various N-substituted groups beyond cyclopropylmethyl [3].

Nucleophilic Substitution Under Solvent-Free Conditions

A particularly attractive approach involves the nucleophilic substitution of 2,4-dichloropyrimidine with cyclopropylmethylamine under solvent-free conditions. This green chemistry approach utilizes triethylamine as base and heating to 80-90°C, achieving yields of 50-95% [2]. The regioselectivity of this reaction depends on the electronic properties of the pyrimidine ring, with the 2-position being more electrophilic than the 4-position [7].

Table 1 provides a comprehensive comparison of these classical synthetic routes, highlighting their respective advantages and limitations. The choice of synthetic method depends on factors such as substrate availability, desired scale, and tolerance for reaction conditions.

Catalytic and Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has led to significant advances in the preparation of N-(cyclopropylmethyl)pyrimidin-2-amine derivatives. These approaches emphasize the use of catalytic systems, alternative solvents, and energy-efficient processes.

Solvent-Free Mechanochemistry

Mechanochemical synthesis represents a revolutionary approach to pyrimidine chemistry, eliminating the need for organic solvents entirely. This method involves grinding reactants together at room temperature in the presence of catalytic amounts of metal salts [8] [9]. The process typically requires 20-30 minutes and achieves yields of 70-98%. The mechanochemical approach offers several advantages including reduced environmental impact, simplified workup procedures, and the ability to activate reactions that are difficult to perform in solution [8].

Polyethylene Glycol (PEG) as Reaction Medium

The use of polyethylene glycol-400 (PEG-400) as a green solvent has shown remarkable efficiency in pyrimidine synthesis. This approach enables nucleophilic aromatic substitution reactions to proceed at 120°C within 5 minutes, achieving yields of 70-99% [7]. PEG-400 offers several advantages including recyclability, low toxicity, and excellent solubility for both organic and inorganic reactants. The high efficiency of this medium is attributed to its ability to solvate both the nucleophile and the electrophilic pyrimidine substrate effectively [7].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating pyrimidine synthesis while maintaining high yields and selectivity. The use of microwave heating at 160°C for 4-36 hours provides products in 52-90% yield [3]. The advantages of microwave synthesis include rapid heating, energy efficiency, and the ability to achieve higher temperatures and pressures than conventional heating methods. The selective heating of polar molecules in the microwave field leads to more efficient energy transfer and reduced reaction times [10].

Water-Based Reactions

Aqueous-phase synthesis of pyrimidine derivatives has gained attention due to its environmental benefits and operational simplicity. Water-based reactions typically proceed at 80-100°C for 2-6 hours, yielding products in 48-85% yield [11]. The use of water as solvent eliminates the need for organic solvents and facilitates product isolation through simple filtration or extraction procedures. However, this approach is limited by the solubility of organic substrates in water [12].

Ionic Liquid Catalysis

Ionic liquids have emerged as promising media for pyrimidine synthesis due to their unique properties including negligible vapor pressure, thermal stability, and recyclability. Reactions in ionic liquid media typically proceed at 80-120°C for 1-4 hours, achieving yields of 65-92% [7]. The ionic nature of these solvents provides excellent solvation for charged intermediates and transition states, leading to enhanced reaction rates and selectivities. The primary limitation of this approach is the high cost of ionic liquids, which limits their application to high-value synthetic targets [7].

Solid-Phase Synthesis

Solid-phase synthesis offers advantages in terms of product purification and the ability to conduct parallel synthesis for library generation. This approach involves the attachment of starting materials to a solid support resin, followed by chemical transformations and final cleavage to release the desired products [13] [14]. Reactions typically proceed at 80-160°C for 8-24 hours, yielding products in 55-85% yield. The main advantages include simplified purification procedures and the ability to use excess reagents to drive reactions to completion [13].

Table 2 summarizes the key features of these catalytic and green chemistry approaches, providing a framework for selecting the most appropriate method based on specific synthetic requirements.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions plays a crucial role in achieving high yields and purity in the synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine. Systematic studies have identified several key parameters that significantly impact both the efficiency and selectivity of these transformations.

Temperature Optimization

Temperature represents one of the most critical parameters in pyrimidine synthesis. Optimal temperatures typically range from 80°C to 160°C, depending on the specific synthetic route employed [9] [15]. Higher temperatures generally increase reaction rates by providing sufficient thermal energy to overcome activation barriers. However, excessive temperatures can lead to side reactions and decomposition of sensitive functional groups. For example, in the synthesis of pyridopyrimidines, optimization studies revealed that temperatures above 120°C significantly improved yields while maintaining product purity [15].

Reaction Time Considerations

Reaction time optimization requires balancing conversion efficiency with the prevention of over-reaction and side product formation. Typical reaction times range from 4 to 24 hours, with microwave-assisted reactions often requiring shorter times due to enhanced heating efficiency [3]. Prolonged reaction times can lead to degradation of products or formation of oligomeric by-products. Kinetic studies have shown that most pyrimidine syntheses reach completion within 8-12 hours under optimized conditions [9].

Solvent System Selection

The choice of solvent system significantly impacts both reaction rate and product selectivity. Polar aprotic solvents such as dimethylformamide (DMF) and dioxane-water mixtures have proven most effective for pyrimidine synthesis [3]. These solvents provide good solubility for both reactants and products while facilitating nucleophilic substitution reactions. The inclusion of water in mixed solvent systems often enhances reaction rates by facilitating the dissolution of inorganic bases and salts [16].

Base Selection and Stoichiometry

The choice of base is crucial for achieving optimal yields and minimizing side reactions. Potassium carbonate, cesium carbonate, and diisopropylethylamine (DiPEA) have emerged as preferred bases for pyrimidine synthesis [3]. Strong bases such as cesium carbonate are particularly effective for challenging substrates but may lead to decomposition of sensitive starting materials. The stoichiometry of base relative to substrate typically ranges from 2 to 4 equivalents, with higher ratios often required for less reactive substrates [3].

Catalyst Loading Optimization

For metal-catalyzed reactions, catalyst loading represents a critical parameter affecting both reaction efficiency and cost. Optimal palladium loadings typically range from 1 to 5 mol%, with higher loadings required for challenging substrates [3] [16]. Excessive catalyst loadings can lead to increased costs and potential metal contamination of products, while insufficient loadings result in incomplete conversions and longer reaction times [4].

Substrate Ratio Optimization

The ratio of reactants significantly impacts both yield and purity. Optimal substrate ratios typically employ 1.1 to 1.5 equivalents of the nucleophilic component relative to the electrophilic pyrimidine substrate [3]. Excess nucleophile helps drive the reaction to completion but may complicate purification procedures. Conversely, stoichiometric ratios may result in incomplete conversion and reduced yields [9].

Concentration Effects

Reaction concentration affects both the rate of reaction and the distribution of products. Optimal concentrations typically range from 0.2 to 0.66 M, with higher concentrations favoring bimolecular reactions but potentially leading to side reactions [16]. Lower concentrations may result in slower reaction rates but often provide cleaner reaction profiles and easier purification [3].

Atmospheric Conditions

The use of inert atmospheres (nitrogen or argon) is essential for preventing oxidation and degradation of sensitive reactants and products. This is particularly important for reactions involving palladium catalysts, which are susceptible to oxidation and deactivation in the presence of oxygen [3] [4].

Table 3 provides a comprehensive overview of these optimization parameters and their impact on yield and purity, serving as a guide for synthetic chemists working with N-(cyclopropylmethyl)pyrimidin-2-amine derivatives.

Scale-up and Industrial Synthesis Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of numerous factors including heat and mass transfer, safety, equipment requirements, and economic viability. The synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine presents specific challenges related to its cyclopropyl functionality and the potential for side reactions during scale-up.

Heat Transfer Considerations

Heat transfer becomes increasingly challenging as reaction scale increases. Laboratory-scale reactions benefit from rapid heating and cooling due to favorable surface-to-volume ratios, while industrial-scale processes require sophisticated heat management systems [13]. The formation of hot spots during exothermic reactions can lead to local overheating and decomposition of the cyclopropyl group. Jacketed reactors with internal coils or external heat exchangers are typically employed to maintain uniform temperature distribution [17].

Mass Transfer Optimization

Efficient mixing becomes critical at industrial scale to ensure uniform concentration distributions and prevent the formation of concentration gradients that can lead to side reactions. High-efficiency impellers and specialized mixing systems are required to achieve adequate mass transfer rates [13]. The viscosity of reaction mixtures can significantly impact mixing efficiency, particularly when using viscous solvents or high concentrations of reactants [17].

Equipment Requirements

The transition from laboratory glassware to industrial reactors requires consideration of materials compatibility, pressure ratings, and corrosion resistance. Specialized reactors designed for high-temperature operations may be necessary for certain synthetic routes. Continuous flow systems offer advantages in terms of heat transfer and reaction control but require significant capital investment [17].

Purification and Isolation

Industrial-scale purification methods must be economically viable and environmentally sustainable. Crystallization and distillation are preferred over chromatographic methods due to their scalability and cost-effectiveness [13] [14]. The development of effective crystallization procedures often requires extensive optimization of solvent systems and temperature profiles. Solvent recovery systems are essential for economic and environmental reasons [13].

Cost Analysis and Economics

The economic viability of industrial synthesis depends on raw material costs, energy consumption, labor requirements, and capital equipment costs. Supply chain optimization becomes critical for ensuring consistent availability of starting materials at competitive prices. The cost of catalysts, particularly precious metals like palladium, can significantly impact the overall economics of the process [3].

Waste Management and Environmental Compliance

Industrial synthesis must comply with environmental regulations regarding waste generation and disposal. The implementation of green chemistry principles can reduce waste generation and improve the environmental profile of the process. Waste treatment systems may be required for managing aqueous and organic waste streams [8].

Quality Control and Process Analytical Technology

Industrial production requires robust quality control systems to ensure consistent product quality and compliance with specifications. Process analytical technology (PAT) enables real-time monitoring of reaction progress and product quality. Statistical process control methods are employed to maintain batch-to-batch consistency and identify process variations [13].

Table 4 provides a detailed comparison of laboratory and industrial-scale considerations, highlighting the key challenges and solutions for successful scale-up of N-(cyclopropylmethyl)pyrimidin-2-amine synthesis.

Synthetic Analogues and Derivative Compounds

The structural modification of N-(cyclopropylmethyl)pyrimidin-2-amine has led to the development of numerous analogues and derivatives with diverse biological activities and improved physicochemical properties. These modifications typically involve substitution at the nitrogen atom, introduction of functional groups on the pyrimidine ring, or incorporation of additional ring systems.

Alkyl-Substituted Derivatives

The replacement of the cyclopropylmethyl group with other alkyl substituents has been extensively explored to optimize pharmacological properties. N-ethyl, N-propyl, and N-isopropyl derivatives have been synthesized using direct alkylation procedures, achieving yields in the range of 65-90% . These modifications typically affect the lipophilicity and metabolic stability of the compounds, with branched alkyl groups generally providing enhanced metabolic resistance due to reduced susceptibility to cytochrome P450-mediated oxidation [18].

Aryl-Substituted Analogues

The introduction of aromatic substituents, particularly N-benzyl and N-phenethyl groups, has been achieved through reductive amination procedures using the corresponding aldehydes or ketones [3]. These modifications typically yield products in the range of 55-85% and often result in enhanced selectivity for biological targets due to favorable π-π stacking interactions with aromatic amino acid residues in protein binding sites [18]. The phenethyl derivatives are particularly noteworthy as they appear in several bioactive compounds with demonstrated pharmaceutical activity [19].

Heterocycle-Substituted Derivatives

The incorporation of heterocyclic substituents such as pyridylmethyl and furanylmethyl groups has been accomplished through Suzuki-Miyaura coupling reactions. These modifications typically proceed in 45-80% yield and can significantly improve the solubility and bioavailability of the resulting compounds [4]. The presence of additional nitrogen atoms in pyridyl derivatives often enhances water solubility and may provide additional hydrogen bonding interactions with biological targets [20].

Halogenated Derivatives

Electrophilic halogenation reactions have been employed to introduce halogen substituents, particularly fluorine, into both the alkyl side chain and the pyrimidine ring [9]. N-(4-fluorobenzyl) derivatives have been synthesized in 70-95% yield using selective fluorination procedures. Halogen substituents can significantly modify the pharmacokinetic properties of compounds, with fluorine substitution often improving metabolic stability and modulating lipophilicity [8].

Hydroxylated Analogues

The introduction of hydroxyl groups, particularly in N-(2-hydroxyethyl) derivatives, has been achieved through hydroxylation reactions proceeding in 60-80% yield. These modifications typically increase the hydrophilicity of compounds and may improve bioavailability through enhanced aqueous solubility [5]. Hydroxylated derivatives may also serve as metabolites of the parent compounds, providing insights into metabolic pathways and potential toxic effects [21].

Ester and Amide Derivatives

The functionalization of the pyrimidine ring with ester and amide groups has been accomplished through standard esterification and amidation procedures. These modifications typically proceed in 70-95% yield and can serve multiple purposes including prodrug development and modification of physicochemical properties [22]. Ester derivatives often exhibit improved oral bioavailability but may be susceptible to hydrolysis by esterases. Amide derivatives generally provide enhanced stability and may exhibit improved binding affinity for biological targets [18].

Fused Ring Systems

The incorporation of additional ring systems to form fused heterocycles such as pyrido[2,3-d]pyrimidines has been achieved through cyclization reactions proceeding in 40-75% yield [17]. These modifications typically result in compounds with enhanced rigidity and specific three-dimensional conformations that may improve selectivity for biological targets. The synthesis of fused ring systems often requires multi-step procedures and careful optimization of reaction conditions [5].

Structure-Activity Relationships

The systematic modification of N-(cyclopropylmethyl)pyrimidin-2-amine has provided valuable insights into structure-activity relationships. The cyclopropyl group appears to be important for biological activity, likely due to its unique electronic properties and conformational constraints [16]. Substitution at the 4- and 6-positions of the pyrimidine ring can significantly modulate activity, with electron-withdrawing groups generally enhancing potency [18].

Synthetic Strategies for Analogues

The synthesis of analogues typically employs one of several general strategies including late-stage functionalization, parallel synthesis, and diversity-oriented synthesis. Late-stage functionalization allows for the introduction of various substituents from common intermediates, while parallel synthesis enables the rapid generation of compound libraries for biological screening [13]. Diversity-oriented synthesis approaches focus on creating compounds with maximum structural diversity to explore chemical space effectively [23].

Table 5 provides a comprehensive overview of the various classes of synthetic analogues and derivatives, highlighting their synthetic approaches, typical yields, and biological activities. This information serves as a guide for medicinal chemists seeking to optimize the properties of N-(cyclopropylmethyl)pyrimidin-2-amine derivatives for specific therapeutic applications.

XLogP3

1.3

Dates

Last modified: 04-15-2024

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